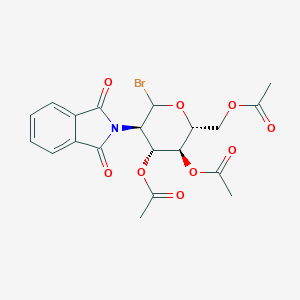

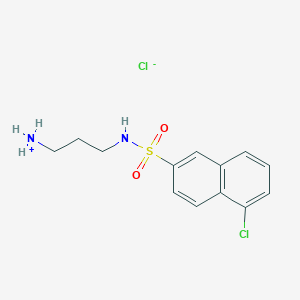

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide

Overview

Description

Synthesis Analysis

The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide involves the acetylation and phthalimidation of glucopyranosyl bromide. A notable method includes the preparation from glucosamine hydrochloride, undergoing a series of protection and activation steps to introduce the acetyl and phthalimido groups efficiently. For instance, Kohno et al. (1975) demonstrated a modified Konigs-Knorr condensation process for synthesizing a derivative, showcasing the method's efficacy in producing neamine derivatives (Kohno, Fukami, & Nakajima, 1975).

Molecular Structure Analysis

Detailed structural analyses, such as single-crystal X-ray diffraction, have elucidated the molecular structure of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl derivatives. These studies confirm the β-anomeric configuration and provide insights into the spatial arrangement of the acetoxy and phthalimido groups within the crystal lattice. Curran et al. (2016) highlighted the orthogonal orientation of the phthalimido group relative to the pyranose ring, a feature critical to the compound's reactivity and interaction with other molecules (Curran, Zhang, Piro, Kassel, & Giuliano, 2016).

Chemical Reactions and Properties

The compound is utilized as a glycosyl donor in various chemical reactions, enabling the synthesis of complex glycosides. Its reactivity, especially in glycosylation reactions, is attributed to the presence of the phthalimido and acetyl groups, which serve as protecting groups and activators for the glycosyl moiety. The efficient synthesis of diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside from differently N-protected glucopyranosyl chlorides demonstrates the compound's versatility in chemical transformations (Bednarczyk et al., 2013).

Scientific Research Applications

Antitubercular and Antibacterial Activities

- Scientific Field: Biomedicine

- Summary of Application: This compound has been used in the synthesis of complex carbohydrate-based drugs, specifically for antitubercular and antibacterial activities .

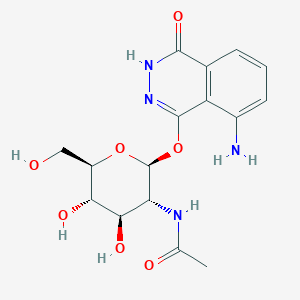

- Methods of Application: The process involves the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group, which gives a previously unknown triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl phosphonate . This is then treated with decan-1-ol and aqueous iodine to afford triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl phosphate .

- Results or Outcomes: The synthesized compounds showed antitubercular activity against Mycobacterium tuberculosis H37Rv (MBT) comparable with the activity of the known antitubercular drug pyrazinamide .

Synthesis of Complex Carbohydrate-Based Drugs

- Scientific Field: Pharmaceutical Chemistry

- Summary of Application: 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl chloride, a key compound in biomedicine, is used for the synthesis of complex carbohydrate-based drugs . This versatile reagent is utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .

- Results or Outcomes: The outcomes of these applications are the development of novel pharmaceuticals targeting various diseases .

Synthesis of Oligosaccharides

- Scientific Field: Biochemistry

- Summary of Application: This compound is an important building block for both solution- and solid-phase synthesis of oligosaccharides .

- Results or Outcomes: The outcomes of these applications are the synthesis of oligosaccharides .

Structure Modification of Drugs

- Scientific Field: Pharmaceutical Chemistry

- Summary of Application: This compound is often used for structure modification of drugs to increase the polarity of the drug, reduce the toxic effects, and improve drug activity .

- Results or Outcomes: The outcomes of these applications are the development of modified drugs with increased polarity, reduced toxic effects, and improved drug activity .

Synthesis of Allyl Glycosides

- Scientific Field: Organic Chemistry

- Summary of Application: This compound has been used in the synthesis of allyl glycosides, which are important intermediates in the synthesis of oligosaccharide haptens of Streptococci Group A cell-wall polysaccharides and gangliotriosylceramide, a tumor-specific cell-surface marker .

- Methods of Application: The synthesis of the allyl glycoside involves the glycosidation of allyl alcohol with 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide in the presence of silver trifluoromethanesulfonate and tetramethylurea .

- Results or Outcomes: The outcomes of these applications are the synthesis of allyl glycosides .

Synthesis of Lipid A Disaccharide

- Scientific Field: Biochemistry

- Summary of Application: This compound has been used in the synthesis of lipid A disaccharide, which is comprised of two -(1!6) linked GlcNAc units .

- Methods of Application: The synthesis of the lipid A disaccharide involves the glycosidation of allyl alcohol with 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide in the presence of silver trifluoromethanesulfonate and tetramethylurea .

- Results or Outcomes: The outcomes of these applications are the synthesis of lipid A disaccharide .

Future Directions

properties

IUPAC Name |

[(2R,3S,4R,5R)-3,4-diacetyloxy-6-bromo-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDUQQNEXMJRRS-XNIMBYMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443608 | |

| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide | |

CAS RN |

70831-94-6 | |

| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43412.png)

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)

![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)

![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)